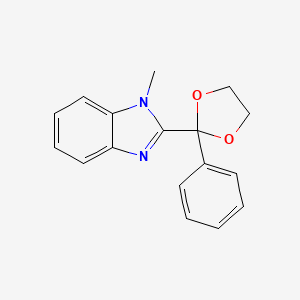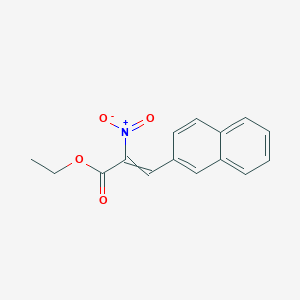
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a nitroprop-2-enoate moiety. The presence of both nitro and ester functional groups makes it a versatile molecule in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between naphthalene-2-carbaldehyde and ethyl nitroacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild heating conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted nitroalkenes.
Applications De Recherche Scientifique
Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The naphthalene ring can intercalate with DNA, affecting its function and leading to potential anticancer activity. The compound’s ability to undergo various chemical transformations also contributes to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Ethyl 3-(naphthalen-2-yl)-2-nitropropanoate: Similar structure but with a different substitution pattern.
3-(Naphthalen-2-yl)-2-nitroprop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-(Naphthalen-2-yl)-2-nitroprop-2-enamide: Similar structure but with an amide group instead of an ester.
Uniqueness: Ethyl 3-(naphthalen-2-yl)-2-nitroprop-2-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its naphthalene ring provides aromatic stability, while the nitro and ester groups offer reactivity that can be exploited in various synthetic and biological applications.
Propriétés
Numéro CAS |
74222-04-1 |
|---|---|
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
ethyl 3-naphthalen-2-yl-2-nitroprop-2-enoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14(16(18)19)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3 |
Clé InChI |
YHQJMLCTEMYLGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



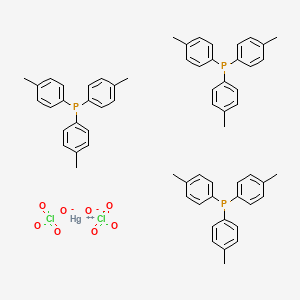
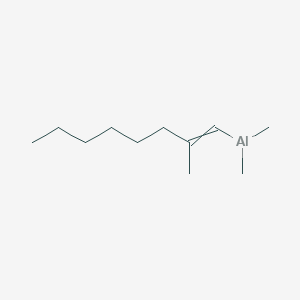
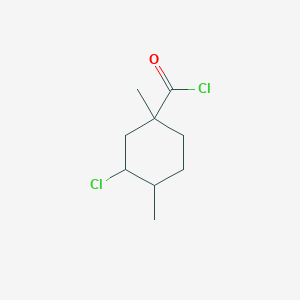
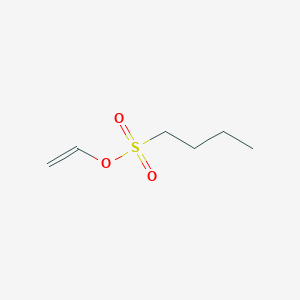
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
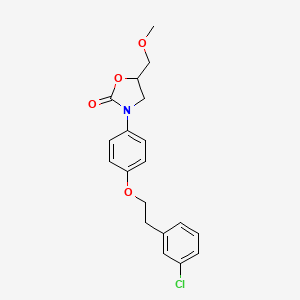
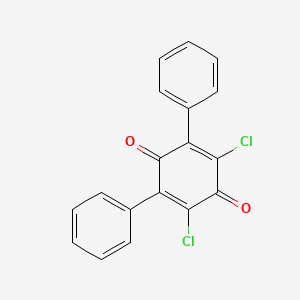
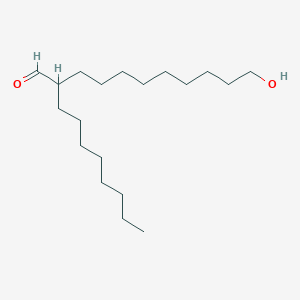
![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
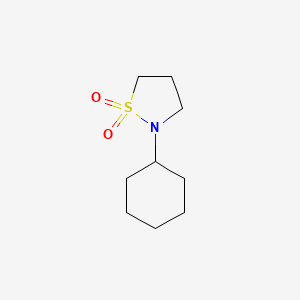

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
